7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline
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Overview
Description
“7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline” is a chemical compound with the molecular formula C19H16ClN5O6S . It is also known by the synonyms VR23 and 1624602-30-7 . The compound has a molecular weight of 477.9 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a quinoline ring, a piperazine ring, and a 2,4-dinitrophenylsulfonyl group . The InChI code for the compound is 1S/C19H16ClN5O6S/c20-13-1-3-15-16 (11-13)21-6-5-17 (15)22-7-9-23 (10-8-22)32 (30,31)19-4-2-14 (24 (26)27)12-18 (19)25 (28)29/h1-6,11-12H,7-10H2 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 154 Ų and a complexity of 807 . It has 0 hydrogen bond donors, 9 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 477.0509821 g/mol .Scientific Research Applications
Anticancer Activities : This compound, referred to as VR23 in one study, showed significant effectiveness against a wide range of cancers. It was notably more effective on cancer cells compared to non-cancer cells, suggesting lower toxicity to normal cells. The compound caused cancer cells to form multiple centrosomes, leading to cell cycle arrest and eventual cell demise, indicative of its potent anticancer properties (Solomon, Pundir, & Lee, 2019).
Diverse Pharmacological Profiles : The structural core of 7-chloro-4-(piperazin-1-yl)quinoline has been found to exhibit various pharmacological profiles, including antimalarial, anti-HIV, antidiabetic, and anticancer activities. This highlights the compound's versatility in medicinal chemistry (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
Antidepressant and Antipsychotic Activity : Quinoline- and isoquinoline-sulfonamide analogs of this compound showed significant antidepressant activity. Specifically, compounds with multireceptor profiles (acting on serotonin and dopamine receptors) demonstrated notable antidepressant and antipsychotic properties in preclinical studies (Zajdel et al., 2013).
Antimalarial Activity : Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline were synthesized and evaluated for their antimalarial activity. Some of these compounds showed promising results against Plasmodium falciparum, with one compound demonstrating greater potency than the standard drug Quinine (Mahajan & Chundawat, 2021).
Serotonin Receptor Ligands : Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, related to the compound , have been identified as having high binding affinities for serotonin receptors, particularly 5-HT(6), indicating potential applications in neuropsychiatric disorder treatments (Park et al., 2011).
Future Directions
properties
IUPAC Name |
7-chloro-4-[4-(2,4-dinitrophenyl)sulfonylpiperazin-1-yl]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O6S/c20-13-1-3-15-16(11-13)21-6-5-17(15)22-7-9-23(10-8-22)32(30,31)19-4-2-14(24(26)27)12-18(19)25(28)29/h1-6,11-12H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQVZPPIHADUOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline |
Citations
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